molecular formula C10H15NO2 B1611635 Ethyl 2,5-dimethylpyrrole-1-acetate CAS No. 5044-21-3

Ethyl 2,5-dimethylpyrrole-1-acetate

Cat. No. B1611635
CAS RN: 5044-21-3
M. Wt: 181.23 g/mol
InChI Key: FMSGYPGAZRLNRM-UHFFFAOYSA-N
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Description

  • Molecular Weight : Approximately 239.27 g/mol

Scientific Research Applications

Synthesis and Anti-Inflammatory Potential

Ethyl 2,5-dimethylpyrrole-1-acetate plays a crucial role in the synthesis of anti-inflammatory agents. In a study by Ross and Sowell (1987), a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives were synthesized, where the condensation of various compounds yielded ethyl 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetate. This compound was then hydrolyzed to produce the corresponding carboxylic acid, leading to the creation of anti-inflammatory agents (Ross & Sowell, 1987).

Dynamic NMR Studies and Atropisomerism

Yavari, Nasiri, and Djahaniani (2005) explored the reaction of ethyl 2-arylamino-2-oxo-acetates with dimethyl acetylendicarboxylate in the presence of triphenylphosphine. This reaction produced dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, and dynamic NMR studies of these compounds revealed a high energy barrier for rotation around the N-aryl single bond, leading to observable atropisomerism (Yavari, Nasiri, & Djahaniani, 2005).

Oxidation Studies

Cirrincione et al. (1987) attempted the preparation of ethyl 3-amino-2,5-dimethylpyrrole-4-carboxylate, resulting in the isolation of 2-hydroxy-2H-pyrroles. Their study provided insight into the oxidation processes of these compounds and contributed to a better understanding of the chemical behavior of similar structures (Cirrincione et al., 1987).

Hydrogen-Bonding Patterns

Senge and Smith (2005) investigated the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole. Their work, involving compounds like ethyl 4-(2-ethoxycarbonyl-2-hydroxyacryloyl)-3,5-dimethylpyrrole-2-carboxylate, provided valuable insights into the crystal and molecular structures of these compounds, contributing to a deeper understanding of their chemical properties (Senge & Smith, 2005).

Vibrational Contribution Studies in Pharmaceutical Applications

The pharmaceutical significance of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, a related compound, was highlighted by Amalanathan et al. (2015). Through FTIR and FT-Raman analysis, alongside DFT computations, they explored the vibrational contributions of the molecule, revealing insights into its electronic structure and potential pharmaceutical activity (Amalanathan et al., 2015).

Future Directions

: Aki, Y., Katsumata, Y., Kakihara, H., Nonaka, K., & Fujiwara, K. (2021). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLoS ONE, 16(4), e0250416

properties

IUPAC Name

ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSGYPGAZRLNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512474
Record name Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,5-dimethylpyrrole-1-acetate

CAS RN

5044-21-3
Record name Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Glycine ethyl ester HCl (22 g, 158 mmol) was added to a stirring mixture of hexane-2,5-dione (18 g, 158 mmol) in dichloromethane (100 mL) in an Erlenmeyer flask. To the stirring heterogeneous mixture was slowly added triethylamine (66 mL, 473 mmol). After 30 minutes, dichloromethane (50 mL) and NaHCO3 (sat. aq. 100 mL) were added and the mixture continued to stir for 20 minutes. The dichloromethane layer was injected directly onto a 330 g silica gel column and the product was eluted with 0-100% ethyl acetate in hexanes. Pertinent fractions were combined and concentrated to afford ethyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate as a white solid (16 g, 56%). 1H NMR (CDCl3/400 MHz) δ (ppm) 5.8 (s, 2H), 4.85 (s, 2H), 4.22 (q, 2H), 2.17 (s, 6H), 1.28 (t, 3H)
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RE Oeste, R Miller, H Sjoestroem… - Journal of Agricultural …, 1987 - ACS Publications
The effects of pure, synthetic compounds, similar to or identical with those formedin the Maillard reaction, on the activity of carboxypeptidase A (EC 3.4. 12.2) and purified, intestinal …
Number of citations: 76 pubs.acs.org

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